

Chloriodomethane physical and chemical properties

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Compound of Interest

Compound Name: Chloriodomethane

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An In-depth Technical Guide to the Physical and Chemical Properties of **Chloriodomethane**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **chloriodomethane** (CH_2ClI). Designed for researchers, scientists, and professionals in drug development, this document aggregates critical data, details experimental methodologies, and illustrates key molecular characteristics and reactions.

General and Physical Properties

Chloriodomethane is a colorless to pale yellow or pinkish-red liquid.^[1] It is a dihalomethane notable for its utility in various organic synthesis applications.^[2] The compound is sensitive to light and should be stored in a dark, refrigerated environment to prevent degradation.^{[1][3]} Commercially available **chloriodomethane** is often stabilized with copper.^{[4][5]}

Table 1: General Properties of **Chloriodomethane**

Property	Value	Reference
IUPAC Name	Chloro(iodo)methane	[6]
Synonyms	Iodochloromethane, Chloromethyl iodide	[1][2]
CAS Number	593-71-5	[6]
Molecular Formula	CH ₂ ClI	[6]
Molecular Weight	176.38 g/mol	[2][6]
Appearance	Colorless to pale yellow/pink-reddish liquid	[1][7]

Table 2: Physical and Thermochemical Properties of **Chloroiodomethane**

Property	Value	Reference
Density	2.422 g/mL at 25 °C	[7][2]
Boiling Point	108-109 °C	[7][2]
Refractive Index	n _{20/D} 1.582	[7][2]
Vapor Pressure	10.6 mmHg	[6]
Flash Point	108-109 °C	[7]
Solubility in Water	Insoluble	[5]
Solubility in Organic Solvents	Miscible with acetone, benzene, diethyl ether, alcohol	[1][7]
Henry's Law Constant (kH)	8.9 µmol Pa ⁻¹ kg ⁻¹	[2]
Crystal Structure	Orthorhombic, Space group Pnma	[2][8]
logP (Octanol/Water Partition Coefficient)	1.61770	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **chloriodomethane**. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data for **Chloriodomethane**

Technique	Data	Reference
^1H NMR	Spectra available, chemical shifts referenced to TMS.	[6][9]
^{13}C NMR	Spectra available for characterization.	[6]
Mass Spectrometry (GC-MS)	m/z top peak: 176.	[6][10]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra available.	[6][11]
Raman Spectroscopy	Spectra available.	[6]

Chemical Properties and Reactivity

Chloriodomethane is a versatile reagent in organic synthesis, primarily due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more susceptible to cleavage.[8]

Key Reactions:

- Cyclopropanation (Simmons-Smith Reaction): **Chloriodomethane** is frequently used as a substitute for diiodomethane in the Simmons-Smith reaction to form cyclopropanes. It often provides higher yields and greater selectivity.[2][3]
- Formation of Organometallic Reagents: It reacts with organolithium compounds to generate chloromethyl lithium (ClCH_2Li). [2][8] It is also used with a zinc-copper couple to produce an organozinc reagent.[12]

- Other Synthetic Applications: **Chloroiodomethane** is employed in Mannich reactions, aminomethylation, epoxidation, and various addition reactions to alkenes.[7][2]
- Radical Reactions: The photolysis of **chloroiodomethane** has been studied, indicating the formation of radical pairs.[7] In the gas phase, it reacts with chlorine atoms via iodine atom abstraction to yield CH_2Cl and ICl . [13]
- Surface Chemistry: On a Pt(111) surface, **chloroiodomethane** dissociates through C-I bond cleavage at approximately 150 K.[14]

Stability:

The compound is volatile and sensitive to light.[15] It is typically stored under refrigeration and in the dark.[7] For stability, it can be stabilized with copper chips. Incompatible materials include strong bases and oxidizing agents.[15]

Experimental Protocols

Synthesis of Chloroiodomethane from Dichloromethane

A convenient and efficient method for synthesizing **chloroiodomethane** involves the reaction of dichloromethane with sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]

Materials and Equipment:

- Reactor with heating mantle, mechanical stirrer, thermometer, and condenser
- Dichloromethane (CH_2Cl_2)
- Sodium Iodide (NaI)
- N,N-Dimethylformamide (DMF)
- Bromobenzene (for use as an internal standard in GC analysis)
- Vigreux column for distillation

Procedure:[12]

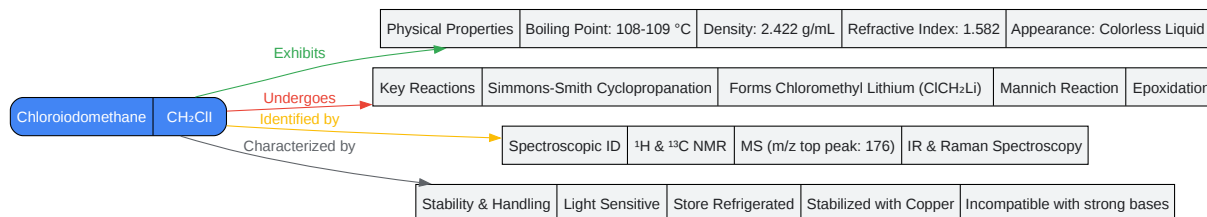
- In a suitable reaction flask, combine sodium iodide (0.100 mol) and dichloromethane (0.47 mol).
- Add DMF (30 mL) as the solvent. The use of DMF significantly enhances the reaction rate compared to solvents like acetone.
- Heat the mixture to a gentle reflux while stirring. Precipitation of sodium chloride should be observed shortly after the reaction begins.
- Maintain the reflux for 5 to 10 hours. A 10-hour reaction time can increase the yield to over 80%.
- After the reaction period, cool the mixture in an ice bath and add 30 mL of water.
- Separate the organic layer. Extract the aqueous layer multiple times with fresh dichloromethane.
- Combine all organic layers. The resulting product can be analyzed by gas-liquid chromatography (GLC) to determine the yield of **chloriodomethane** and any diiodomethane byproduct.

Purification:[12]

- Wash the combined organic layers with several portions of water.
- Dry the organic layer with anhydrous calcium chloride.
- Perform a steam distillation of the dried organic phase.
- Separate the organic layer from the distillate and dry it again.
- Purify the final product by distillation through a 20 cm Vigreux column. **Chloriodomethane** distills at 108-109 °C.

Logical Relationship Diagram

The following diagram illustrates the central role of **chloriodomethane**, connecting its core properties, spectroscopic identifiers, and key chemical transformations.



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Caption: Key properties and reactivity of **chloriodomethane**.

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